1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene
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Overview
Description
1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene is a fluorinated organic compound with the molecular formula C9H5Br3F4O. This compound is notable for its unique structure, which includes multiple bromine and fluorine atoms, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene typically involves the bromination of alkenes or aromatic compounds. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . This process does not require a catalyst or external oxidant, making it efficient and straightforward.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of brominating agents like oxalyl bromide in combination with dimethyl sulfoxide (DMSO) to achieve high yields of the desired product . The process is optimized for cost-effectiveness and scalability, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like potassium bromide and orthoperiodic acid.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Bromination: Reagents such as DBDMH and oxalyl bromide in DMSO are commonly used for bromination reactions.
Substitution: Potassium bromide and orthoperiodic acid in dichloromethane-water mixtures are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated or fluorinated derivatives, while oxidation reactions may produce corresponding oxides.
Scientific Research Applications
1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying the effects of halogenated compounds on biological systems, although specific biological applications are less documented.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
Comparison: 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct reactivity and selectivity compared to other dibromobenzenes . The combination of these halogens makes it particularly valuable in synthetic chemistry and industrial applications, where specific reactivity patterns are desired.
Properties
Molecular Formula |
C9H5Br3F4O |
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Molecular Weight |
444.84 g/mol |
IUPAC Name |
1-bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene |
InChI |
InChI=1S/C9H5Br3F4O/c10-5-1-3-6(4-2-5)17-8(12,13)7(11)9(14,15)16/h1-4,7H |
InChI Key |
SJJGACJBVGTRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(F)(F)F)Br)(F)Br)Br |
Origin of Product |
United States |
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